REACTION_SMILES
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[CH2:1]1[O:2][C:4]2([O:3][CH2:17]1)[CH2:5][CH2:6][N:7]([c:10]1[n:11][cH:12][n:13][c:14]([Cl:16])[cH:15]1)[CH2:8][CH2:9]2.[CH3:18][C:19](=[O:20])[CH3:21].[ClH:22]>>[O:3]=[C:4]1[CH2:5][CH2:6][N:7]([c:10]2[n:11][cH:12][n:13][c:14]([Cl:16])[cH:15]2)[CH2:8][CH2:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1cc(N2CCC3(CC2)OCCO3)ncn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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O=C1CCN(c2cc(Cl)ncn2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |